molecular formula C7H13N3 B13975128 N-ethyl-1,5-dimethyl-1H-pyrazol-3-amine

N-ethyl-1,5-dimethyl-1H-pyrazol-3-amine

Cat. No.: B13975128
M. Wt: 139.20 g/mol
InChI Key: XVBOGEYTNZMGOW-UHFFFAOYSA-N
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Description

N-ethyl-1,5-dimethyl-1H-pyrazol-3-amine is a pyrazole derivative characterized by a 1H-pyrazole core substituted with methyl groups at positions 1 and 5 and an ethylamine group at position 2. Its molecular formula is C₇H₁₃N₃, with a molecular weight of 139.2 g/mol. Pyrazole derivatives are widely studied for their applications in drug design, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding .

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

N-ethyl-1,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C7H13N3/c1-4-8-7-5-6(2)10(3)9-7/h5H,4H2,1-3H3,(H,8,9)

InChI Key

XVBOGEYTNZMGOW-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NN(C(=C1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1,5-dimethyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring . The reaction conditions can vary, but often involve heating the reactants in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of pyrazoles, including this compound, often employs continuous flow processes to enhance efficiency and yield. Catalysts such as transition metals or acids may be used to facilitate the reaction . The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1,5-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole oxides, while substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-ethyl-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Type

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Pyrazole Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
N-ethyl-1,5-dimethyl-1H-pyrazol-3-amine 1-Me, 5-Me, 3-NH-Et C₇H₁₃N₃ 139.2 Ethylamine enhances lipophilicity
1,5-dimethyl-1H-pyrazol-3-amine 1-Me, 5-Me, 3-NH₂ C₅H₁₀N₃ 112.16 Unsubstituted amine; higher polarity
4-bromo-1,5-dimethyl-1H-pyrazol-3-amine 1-Me, 5-Me, 4-Br, 3-NH₂ C₅H₈BrN₃ 203.05 Bromine increases steric bulk
4,5-dimethyl-1H-pyrazol-3-amine 4-Me, 5-Me, 3-NH₂ C₅H₉N₃ 111.15 Dimethyl at 4,5 alters electronic env.
N-[4-Methoxy-3-(methoxymethyl)benzyl]-1,5-dimethyl-1H-pyrazol-3-amine 1-Me, 5-Me, 3-NH-benzyl C₁₆H₂₂N₃O₂ 288.37 Bulky benzyl group affects solubility

Key Observations :

  • Ethyl vs.
  • Halogen Effects : Bromine at position 4 (4-bromo analog) introduces steric and electronic effects, which may alter binding interactions in biological systems .
  • Benzyl Substituents : The benzyl group in the methoxy-substituted analog () significantly raises molecular weight and may reduce aqueous solubility .

Physicochemical Properties

Table 2: Property Trends Based on Substituents
Property This compound 1,5-dimethyl-1H-pyrazol-3-amine 4-bromo-1,5-dimethyl-1H-pyrazol-3-amine
Lipophilicity (LogP) Higher (due to ethyl) Lower Moderate (Br adds polarity)
Hydrogen Bonding Reduced (ethyl limits H-bond donors) More H-bond donors (NH₂) Similar to 1,5-dimethyl analog
Solubility Likely moderate in organic solvents Higher in polar solvents Lower due to bromine

Notes:

  • Hydrogen bonding capacity is critical for crystal packing and solubility. The ethyl group in the target compound may reduce intermolecular H-bonding compared to NH₂-substituted analogs, as seen in Etter’s graph set analysis .

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